

Technical Specification & Characterization Guide: C₉H₈F₄O Fluorinated Alcohols

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Compound of Interest

Compound Name: 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol

CAS No.: 1000528-45-9

Cat. No.: B3069931

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Executive Summary & Core Identity

This technical guide provides an in-depth analysis of the fluorinated alcohol class with the empirical formula C₉H₈F₄O. While multiple isomers exist, the most scientifically significant congener in drug development and agrochemical synthesis is 2-(2,3,5,6-tetrafluoro-4-methylphenyl)ethanol (also referred to as 2,3,5,6-tetrafluoro-4-methylphenethyl alcohol).

This molecule serves as a critical "linker" moiety in medicinal chemistry, utilizing the electron-withdrawing nature of the tetrafluorobenzene core to modulate the pKa and lipophilicity of attached pharmacophores.

Molecular Constants Table

Property	Value	Unit	Verification Method
Empirical Formula	C9H8F4O	-	Elemental Analysis
Exact Mass	208.0511	Da	HRMS (ESI+)
Molecular Weight	208.15	g/mol	Standard Atomic Weights
C/H/F/O Count	9 / 8 / 4 / 1	-	NMR Integration
Physical State	Solid / Low-melt Solid	-	DSC
Predicted LogP	~2.6 - 2.9	-	QSAR Models

Molecular Weight Derivation & Formula Analysis

To ensure analytical rigor, the molecular weight is derived using the standard atomic weights (IUPAC 2021). This calculation is critical for preparing stoichiometric reagents in synthesis.

Step-by-Step Calculation

The cumulative mass is calculated by summing the contributions of individual isotopes.

- Carbon (C):
- Hydrogen (H):
- Fluorine (F):
- Oxygen (O):

Total Molecular Weight:

Isomeric Considerations

While C9H8F4O defines the mass, the structure dictates function. The two primary isomers encountered in research are:

- 2-(2,3,5,6-tetrafluoro-4-methylphenyl)ethanol: (Primary focus) A phenethyl alcohol derivative.

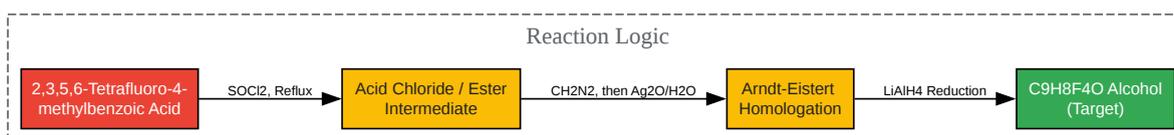
- 1-(2,3,4,5-tetrafluorophenyl)-2-propanol: A chiral secondary alcohol.

Note: Confusion often arises with "Tetrafluorobenzyl alcohol" derivatives. A benzyl alcohol with a methyl group would be C₈H₆F₄O.[1] The C₉ formula strictly implies an extra methylene group (phenethyl) or an ethyl side chain.

Synthesis & Production Logic

The synthesis of 2-(2,3,5,6-tetrafluoro-4-methylphenyl)ethanol typically follows a reduction pathway from the corresponding acid or ester. This protocol ensures high fidelity and minimizes defluorination byproducts.

Synthesis Workflow (DOT Visualization)



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Figure 1: Synthetic route utilizing homologation to extend the carbon chain from C₈ (benzoic) to C₉ (phenethyl), preserving the tetrafluoro-core.[2]

Critical Process Parameters

- **Temperature Control:** Fluorinated aromatics are susceptible to Nucleophilic Aromatic Substitution () at the fluorine positions if exposed to strong bases at high heat. Reductions should be kept below 0°C initially.
- **Solvent Choice:** Anhydrous THF or Diethyl Ether is mandatory for LiAlH_4 reductions to prevent violent quenching.

Analytical Characterization Protocols

To validate the identity of C₉H₈F₄O, a multi-modal approach is required. A single technique is insufficient due to the potential for positional isomers of the fluorine atoms.

Protocol: ¹⁹F-NMR Spectroscopy (The "Fingerprint")

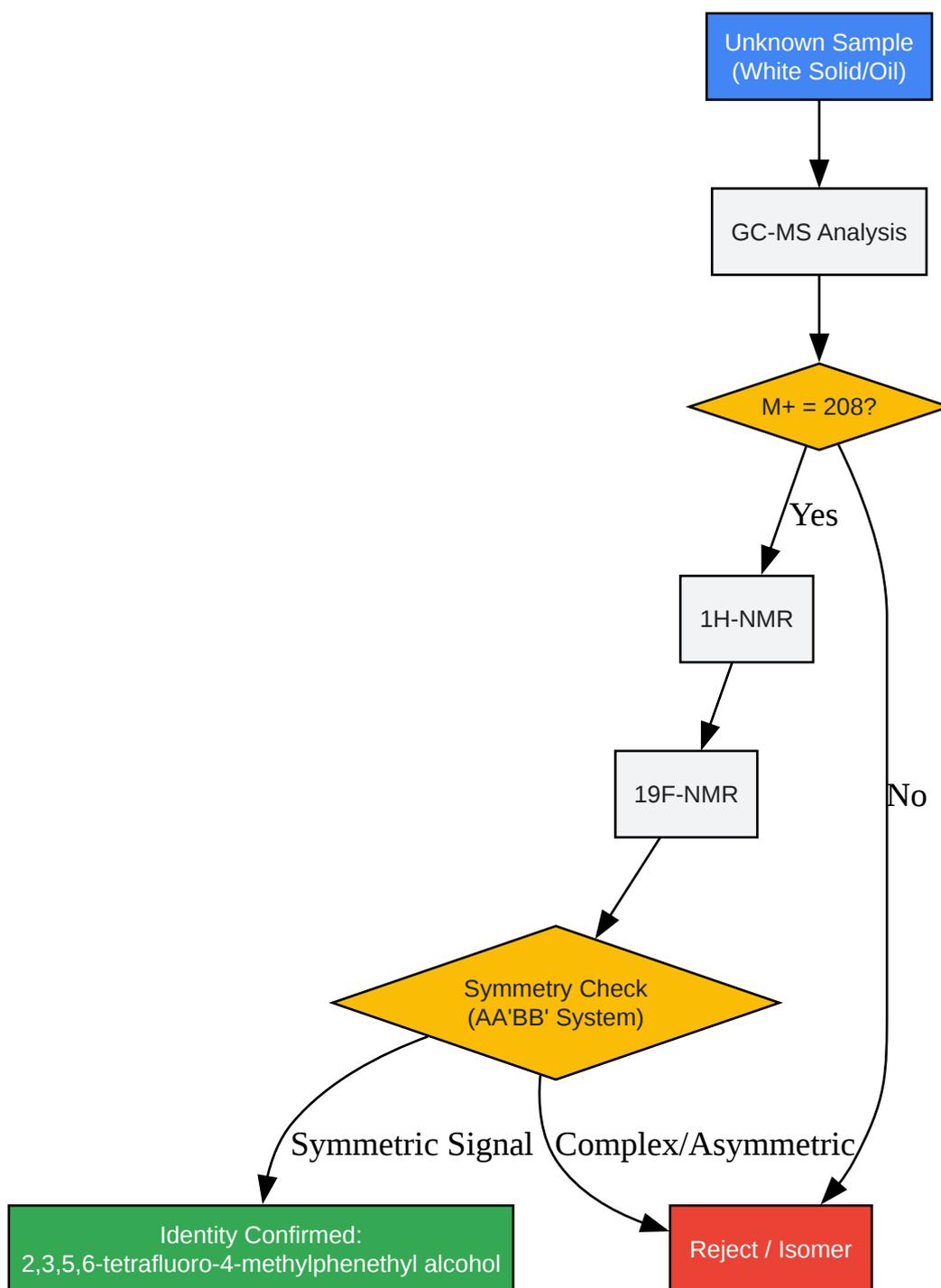
Fluorine NMR is the most definitive test for this molecule.

- Sample Prep: Dissolve 10 mg of sample in
or
.
- Acquisition: Run uncoupled ¹⁹F-NMR (typically -100 to -200 ppm range).
- Expected Signal:
 - The 2,3,5,6-tetrafluoro substitution pattern usually yields two distinct multiplets (AA'BB' system) if the top and bottom of the ring are symmetric relative to the substituents.
 - If the methyl and ethanol groups induce different electronic environments, you will see two signals integrating to 2F each.

Protocol: GC-MS Validation

- Column: DB-5ms or equivalent non-polar column.
- Method: Split injection (250°C), Ramp 50°C to 300°C at 10°C/min.
- Fragmentation Pattern (EI Source):
 - Molecular Ion: m/z 208 (small intensity).[3]
 - Base Peak: Look for m/z 177 (Loss of
, leaving the tropylium-like fluorinated cation) or m/z 148 (Loss of
+ H rearrangement).

Characterization Logic Flow



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Figure 2: Decision tree for analytical validation, prioritizing Mass Spec for formula confirmation and 19F-NMR for isomeric precision.

Applications in Drug Development[4][5][6][7]

The C₉H₈F₄O moiety is not merely a solvent; it is a bioisostere and linker.

- **pKa Modulation:** The tetrafluorobenzene ring is highly electron-withdrawing. When this alcohol is oxidized to an acid or coupled to an amine, it significantly lowers the pKa of the neighboring group, altering bioavailability.
- **Metabolic Stability:** The C-F bond is one of the strongest in organic chemistry (~110 kcal/mol). Replacing C-H bonds with C-F bonds on the aromatic ring blocks metabolic oxidation (Phase I metabolism) at those sites, extending the half-life () of the drug candidate.
- **Pi-Pi Stacking:** The electron-deficient nature of the fluorinated ring allows for unique pi-stacking interactions with electron-rich amino acid residues (like Tryptophan or Phenylalanine) in protein binding pockets.

References

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